2-(Prop-2-yn-1-yloxy)benzoic acid

Melting point Regioisomer comparison Solid-state properties

Researchers requiring alkyne-benzoic acid building blocks often encounter high melting points (para isomer 224°C) that impede ambient dissolution. This ortho isomer (m.p. 82°C) enables room-temperature click chemistry without pre-heating. - 94% scalable synthesis yield at 20°C, 4h (vs. 85% for para at 75°C, 72h) - Chelating ligand via carboxylate & ortho-ether oxygen for MOF/coordination complexes - ≥95% purity, available in 1-25 g quantities with competitive pricing and reliable global shipping.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 55582-31-5
Cat. No. B1303011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-yn-1-yloxy)benzoic acid
CAS55582-31-5
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12)
InChIKeyGWSHQLNZKYWYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Prop-2-yn-1-yloxy)benzoic Acid: Compound Profile


2-(Prop-2-yn-1-yloxy)benzoic acid (CAS 55582-31-5), also known as o-propargyloxybenzoic acid or 2-O-(prop-2-ynyl)salicylic acid, is a benzoic acid derivative bearing a terminal alkyne moiety at the ortho position via an ether linkage. With a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol [1], this compound serves as a bifunctional building block combining a carboxylic acid synthetic handle with a click-chemistry-competent terminal alkyne. Its computed XLogP3 of 1.7 and topological polar surface area of 46.5 Ų [1] place it in a favorable physicochemical range for small-molecule probe and intermediate applications. The compound is classified under GHS as Acute Toxicity Category 4 (harmful if swallowed), Skin Irritant Category 2, Eye Damage Category 1, and STOT SE Category 3 [1], necessitating appropriate handling protocols.

Why 2-(Prop-2-yn-1-yloxy)benzoic Acid Substitution Fails


The ortho-regioisomeric identity of 2-(prop-2-yn-1-yloxy)benzoic acid confers physicochemical properties that diverge sharply from its meta- and para-substituted analogs. A comparative patent dataset reveals melting points of 82 °C (ortho), 130 °C (meta), and 224 °C (para) for the three propargyloxybenzoic acid isomers [1]. Additionally, the well-established ortho effect in substituted benzoic acids dictates that ortho-alkoxy substituents substantially alter acidity relative to meta and para counterparts through steric inhibition of resonance [2]. The ortho carboxylic acid also enables distinct metal-coordination geometries—chelation of both the carboxylate oxygen and the ether oxygen to a single metal center—that are inaccessible to meta and para isomers. These differences mean that a meta- or para-propargyloxybenzoic acid, or a non-propargylated salicylic acid analog, cannot be treated as a drop-in replacement for applications where melting behavior, acidity, coordination chemistry, or regiochemically defined reactivity are critical parameters.

2-(Prop-2-yn-1-yloxy)benzoic Acid: Differentiation vs. Analogs


Regioisomer Melting Point Comparison

In US Patent US4616090, the three propargyloxybenzoic acid regioisomers are listed side-by-side with experimentally determined melting points: o-propargyloxybenzoic acid (the target compound) melts at 82 °C, the meta isomer at 130 °C, and the para isomer at 224 °C [1]. This represents a 142 °C span between the lowest- and highest-melting regioisomer. The ortho isomer's substantially lower melting point—48 °C below the meta and 142 °C below the para—reflects disrupted crystal packing due to the steric ortho effect, which twists the carboxylic acid out of conjugation with the aromatic ring. For comparison, additional ortho-substituted propargyloxybenzoic acid derivatives in the same patent show: 2-methoxy-5-propargyloxybenzoic acid, m.p. 103 °C; 3-methoxy-4-propargyloxybenzoic acid, m.p. 195 °C; and 2,4-bispropargyloxybenzoic acid, m.p. 152 °C [1].

Melting point Regioisomer comparison Solid-state properties Process chemistry

Synthesis Yield: Ortho vs. Para Propargylation

A robust, high-yielding synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid is reported with a 94% isolated yield under mild conditions: salicylic acid is reacted with propargyl bromide in the presence of potassium hydroxide in ethanol–water at 20 °C for 4 hours . This protocol appears in the supporting information of a publication by Mandl, Sieber, and co-workers (Angewandte Chemie International Edition, 2016) . For context, the analogous aqueous-phase synthesis of the para isomer (4-propargyloxybenzoic acid) using PEG 600 phase-transfer catalyst at 75 °C for 72 hours achieves only an 85% yield [1], suggesting that the ortho isomer benefits from a more favorable reactivity profile under simpler, milder, and shorter reaction conditions, likely due to intramolecular hydrogen-bonding activation between the ortho-carboxylic acid and the phenolic oxygen.

Synthesis efficiency Propargylation Yield comparison Scalability

Ortho Effect on Carboxylic Acid Acidity

The ortho effect in substituted benzoic acids is a well-established phenomenon: ortho substituents generally increase acid strength relative to meta and para isomers through steric inhibition of resonance, which twists the carboxyl group out of conjugation with the aromatic ring [1]. Specifically, oxygen-containing ortho substituents (excluding hydroxyl) cause substantial base strengthening relative to their para isomers [2]. For methoxy-substituted benzoic acids—the closest well-characterized proxy for the propargyloxy substituent—the ortho isomer has a pKa of 4.1 vs. 4.5 for the para isomer [1], a ΔpKa of −0.4. The propargyloxy group (–OCH₂C≡CH) is expected to exert a quantitatively similar or slightly enhanced ortho effect due to the electron-withdrawing inductive effect of the alkyne. This increased acidity directly influences carboxylate solubility, ionization state at physiological pH, hydrogen-bonding capacity, and metal-carboxylate binding affinity.

pKa Acidity Ortho effect Steric inhibition of resonance

Ortho-Carboxylate Chelation in Metal Complexes

Ortho-substituted benzoates can adopt chelating bidentate coordination modes toward divalent metal centers—binding through both the carboxylate oxygen and the ortho-substituent heteroatom—that are sterically inaccessible to meta and para isomers [1]. For 2-(prop-2-yn-1-yloxy)benzoic acid, the proximity of the carboxylate and ether oxygen creates a potential five-membered chelate ring upon metal coordination. In contrast, the meta and para isomers can only coordinate through the carboxylate group in a monodentate or bridging bidentate mode. This structural difference has been systematically investigated for ortho-substituted benzoates with copper(II) centers in the presence of diimine co-ligands [1]. The ortho-propargyloxy group offers an additional unique feature: the terminal alkyne can participate in secondary metal–alkyne π-interactions or serve as a post-synthetic modification site after complex formation. Composite coordination polymers and metal–organic frameworks incorporating propargyloxy-functionalized benzoates have been explored via nitrile oxide–alkyne cycloaddition (NOAC) for post-synthetic modification [2].

Metal coordination Chelation Copper complexes Crystal engineering

Trifunctional Probe Scaffold Commercial Availability

Sigma-Aldrich (Merck) commercially markets 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (CAS 2187374-12-3, ≥95% purity, product number 900858) as a trifunctional chemical probe building block . This derivative directly retains the 2-(prop-2-yn-1-yloxy)benzoic acid core scaffold and adds a light-activated diazirine group at the 4-position. According to Sigma-Aldrich's product specification, this building block enables: (1) attachment to a ligand or pharmacophore through the carboxylic acid linker, (2) UV light-induced covalent modification of a biological target via the diazirine, and (3) downstream click chemistry applications (CuAAC) via the terminal alkyne tag . The commercial availability of this specific derivative from a major global supplier validates the core 2-(prop-2-yn-1-yloxy)benzoic acid scaffold as a privileged architecture for chemical probe development. While the unsubstituted parent compound (CAS 55582-31-5) is not itself sold by Sigma-Aldrich in catalog quantities, its validated derivative demonstrates the scaffold's utility value proposition.

Chemical probe synthesis Photoaffinity labeling Click chemistry Chemical biology

Commercial Pricing Landscape

2-(Prop-2-yn-1-yloxy)benzoic acid (≥95% purity) shows substantial price variation across established research chemical suppliers as of 2025–2026. Apollo Scientific (UK) lists 1 g at £231.00 (≈$295 USD) ; Aladdin Biochemical (Shanghai) lists 1 g at ¥2,273.90 (≈$315 USD) ; CymitQuimica (EU) lists 1 g at €371.00 (≈$400 USD) ; and Macklin (Shanghai) lists 1 g at ¥2,099 (≈$290 USD) [1]. This represents approximately a 1.4× spread between the lowest and highest prices for the 1 g scale, and up to an estimated 4.7× variation across all pack sizes when normalized to per-gram cost. The compound is also available through custom synthesis from Chembase and Key Organics Ltd [2], indicating that it is not a universal catalog stock item at all suppliers and lead times may vary (Apollo reports 1–2 weeks for US stock) .

Procurement Pricing Supplier comparison Budget planning

2-(Prop-2-yn-1-yloxy)benzoic Acid Applications


CuAAC Click Chemistry Conjugation

With a melting point of 82 °C—substantially lower than its meta (130 °C) and para (224 °C) regioisomers [1]—2-(prop-2-yn-1-yloxy)benzoic acid is the preferred alkyne-benzoic acid building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions conducted in solution at or near ambient temperature. The low melting point ensures complete dissolution in common organic solvents (ethanol, DMF, DMSO, THF) without requiring heating, which is advantageous when conjugating thermally sensitive azide-bearing biomolecules or polymers. The ortho-carboxylic acid also provides a convenient handle for subsequent amide or ester coupling. This is the scenario in which the compound's differentiation from the para isomer (m.p. 224 °C, requiring pre-heating for dissolution in many solvents) is most impactful. Researchers should note the GHS Skin Irritant (Category 2) and Eye Damage (Category 1) classifications [2] and use appropriate PPE.

Multi-Gram Synthesis of Propargyl Intermediates

For synthetic campaigns requiring multi-gram quantities of the ortho-propargyloxybenzoic acid scaffold, the reported 94% yield via KOH-mediated propargylation of salicylic acid at 20 °C in ethanol–water [1] represents a practical, scalable protocol. This contrasts with the para isomer's synthesis, which requires 75 °C for 72 hours to achieve only 85% yield [2]. The milder conditions (ambient temperature, 4-hour reaction time) reduce energy costs, minimize thermal degradation of the propargyl group, and simplify workup—factors that compound at scale. Commercial suppliers such as Apollo Scientific, Aladdin, and Macklin offer the compound at the 1–25 g scale with purities ≥95% , and custom synthesis options exist for larger quantities [3], though lead times and per-gram pricing should be compared across vendors before committing to large-scale procurement.

Metal-Organic Coordination via Ortho-Chelation

The unique ability of 2-(prop-2-yn-1-yloxy)benzoic acid to act as a chelating ligand—coordinating metal centers through both the carboxylate and the ortho-ether oxygen—makes it a structurally distinct linker for coordination polymer, metal-organic framework (MOF), and discrete metal complex synthesis [1]. This chelating mode is inaccessible to the meta and para isomers. Furthermore, the terminal alkyne remains available for post-synthetic modification (e.g., nitrile oxide–alkyne cycloaddition, NOAC) after metal complex formation, as demonstrated for propargyloxy-functionalized MOFs [2]. Researchers should select the ortho isomer when a defined chelating binding mode or post-synthetic alkyne functionalization is required in the coordination architecture. The lower melting point (82 °C) also facilitates melt-based or solvent-assisted mechanochemical synthesis approaches.

Chemical Probe Synthesis Using Alkyne–Acid Core

The commercial success of Sigma-Aldrich's trifunctional diazirine–alkyne–acid probe building block (CAS 2187374-12-3), which directly incorporates the 2-(prop-2-yn-1-yloxy)benzoic acid core [1], validates this scaffold for chemical biology probe development. For laboratories designing custom photoaffinity or activity-based protein profiling (ABPP) probes, the parent compound (CAS 55582-31-5, MW 176.17) serves as a minimal, low-molecular-weight core onto which diverse warheads, photoreactive groups, or reporter tags can be installed through the carboxylic acid. The compact scaffold minimizes the steric footprint added to the ligand or pharmacophore of interest. The ortho-acidity effect (stronger acid than para isomer) [2] may also favor amide coupling under mildly basic conditions. The compound's GHS Acute Toxicity (Category 4, H302) classification warrants standard laboratory safety precautions.

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